molecular formula C8H10ClNO3 B13600974 4-(Methoxymethyl)pyridine-2-carboxylicacidhydrochloride

4-(Methoxymethyl)pyridine-2-carboxylicacidhydrochloride

Cat. No.: B13600974
M. Wt: 203.62 g/mol
InChI Key: YRQWMJATKGKTMV-UHFFFAOYSA-N
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Description

4-(Methoxymethyl)pyridine-2-carboxylic acid hydrochloride is a chemical compound with the molecular formula C8H10ClNO3 It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Methoxymethyl)pyridine-2-carboxylic acid hydrochloride typically involves the reaction of 4-(Methoxymethyl)pyridine with a carboxylating agent under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The product is then purified through crystallization or other suitable methods.

Industrial Production Methods

In an industrial setting, the production of 4-(Methoxymethyl)pyridine-2-carboxylic acid hydrochloride may involve large-scale batch or continuous processes. The raw materials are mixed in reactors, and the reaction conditions are optimized for maximum yield and purity. The final product is then isolated and purified using techniques such as distillation, crystallization, or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(Methoxymethyl)pyridine-2-carboxylic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Pyridine N-oxides.

    Reduction: Alcohols or aldehydes.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

4-(Methoxymethyl)pyridine-2-carboxylic acid hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(Methoxymethyl)pyridine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can affect various biochemical pathways, leading to changes in cellular processes.

Comparison with Similar Compounds

4-(Methoxymethyl)pyridine-2-carboxylic acid hydrochloride can be compared with other similar compounds such as:

    4-Methoxy-pyridine-2-carboxylic acid: This compound lacks the methoxymethyl group, which can affect its reactivity and applications.

    4-Methoxy-pyridine-2-carboxylic acid methyl ester: The ester group can influence the compound’s solubility and reactivity.

    4-Methoxy-pyridine-2-carboxylic acid amide:

Each of these compounds has unique properties that make them suitable for different applications, highlighting the versatility of pyridine derivatives in scientific research and industry.

Properties

Molecular Formula

C8H10ClNO3

Molecular Weight

203.62 g/mol

IUPAC Name

4-(methoxymethyl)pyridine-2-carboxylic acid;hydrochloride

InChI

InChI=1S/C8H9NO3.ClH/c1-12-5-6-2-3-9-7(4-6)8(10)11;/h2-4H,5H2,1H3,(H,10,11);1H

InChI Key

YRQWMJATKGKTMV-UHFFFAOYSA-N

Canonical SMILES

COCC1=CC(=NC=C1)C(=O)O.Cl

Origin of Product

United States

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